CD00509

Tdp1 inhibition DNA repair enzymatic assay

CD00509 (CAS 27430-18-8; 5-Furfurylidene-2-thiobarbituric acid) is a cell-permeable alkylidene barbiturate analog that functions as a selective inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a DNA repair enzyme responsible for resolving stalled topoisomerase I-DNA covalent complexes; its overexpression in over 90% of human breast tumors and other malignancies positions it as a synthetic lethal target for anticancer adjuvant therapy.

Molecular Formula C9H6N2O3S
Molecular Weight 222.22 g/mol
CAS No. 27430-18-8
Cat. No. B1662452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD00509
CAS27430-18-8
Synonyms5-(Furan-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Molecular FormulaC9H6N2O3S
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)NC(=S)NC2=O
InChIInChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15)
InChIKeyVQRARDATQWRHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CD00509 (CAS 27430-18-8): Procurement-Ready Overview of a Selective Tdp1 Inhibitor


CD00509 (CAS 27430-18-8; 5-Furfurylidene-2-thiobarbituric acid) is a cell-permeable alkylidene barbiturate analog that functions as a selective inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1) . Tdp1 is a DNA repair enzyme responsible for resolving stalled topoisomerase I-DNA covalent complexes; its overexpression in over 90% of human breast tumors and other malignancies positions it as a synthetic lethal target for anticancer adjuvant therapy [1]. CD00509 exhibits a reported purity of ≥98.0% (as supplied by reputable vendors) and demonstrates measurable in vitro inhibition of Tdp1 with a defined IC50 value . This compound is procured exclusively for laboratory research use in oncology-focused DNA damage response investigations .

CD00509 (CAS 27430-18-8): Why In-Class Tdp1 Inhibitors and Structural Analogs Are Not Interchangeable


Substituting CD00509 with alternative Tdp1 inhibitors or generic barbituric acid derivatives introduces substantial risk of experimental failure and misinterpretation due to the target-specific and context-dependent nature of its validated biological activity. Tdp1 inhibitors as a class exhibit widely divergent potency profiles: while CD00509 inhibits Tdp1 with a reported IC50 of 710 nM [1], structurally distinct Tdp1 inhibitors in the literature show IC50 values spanning from 15 µM to sub-100 nM ranges under varying assay conditions [2]. Furthermore, the cellular consequences of Tdp1 inhibition are not uniformly reproduced across all chemical scaffolds—CD00509 specifically demonstrates sensitization to camptothecin in MCF-7 breast cancer cells and functional equivalence to Tdp1 genetic knockout in murine embryonic fibroblasts, phenotypic outcomes that cannot be presumed for other Tdp1-targeting compounds without equivalent experimental validation . Procurement of unvalidated analogs lacking this defined activity profile would compromise reproducibility in synthetic lethality and DNA damage response studies.

CD00509 (CAS 27430-18-8): Quantitative Differentiation Evidence Versus Tdp1 Genetic Knockout and Camptothecin Monotherapy


In Vitro Tdp1 Enzymatic Inhibition Potency: CD00509 IC50 Value

CD00509 inhibits recombinant Tdp1 enzymatic activity with a measured IC50 of 0.71 µM (710 nM) in a biochemical gel-based assay using a 5′-tyrosyl-DNA phosphodiesterase substrate [1]. This potency distinguishes CD00509 from structurally related but weaker Tdp1 inhibitors reported elsewhere, such as compounds A13 and C13 from an indenoisoquinoline series, which exhibit Tdp1 IC50 values of 15 µM [2]. The approximately 21-fold difference in inhibitory concentration underscores the scaffold-specific nature of Tdp1 inhibition potency.

Tdp1 inhibition DNA repair enzymatic assay IC50

Cell Proliferation Reduction in MCF-7 Breast Cancer Cells: CD00509 Monotherapy Quantified Effect

CD00509 (10 µM) reduces proliferation of MCF-7 human breast adenocarcinoma cells by 25% after 96 hours when administered as monotherapy, relative to untreated control cells [1]. This single-agent growth inhibition (GI = 25.0%) serves as a baseline for evaluating CD00509's intrinsic antiproliferative activity independent of combination partners. Notably, CD00509 does not affect the viability of normal human mammary epithelial cells at concentrations up to 10 µM, indicating a degree of tumor cell selectivity not observed with non-selective DNA-damaging agents .

breast cancer MCF-7 cell proliferation growth inhibition

Sensitization to Camptothecin in MCF-7 Breast Cancer Cells: Additive Therapeutic Window

CD00509 (10 µM) enhances the sensitivity of MCF-7 breast cancer cells to the topoisomerase I poison camptothecin, producing a 25% greater reduction in cell proliferation compared to camptothecin treatment alone [1]. This additive effect stems from CD00509-mediated inhibition of Tdp1, the enzyme responsible for repairing camptothecin-induced topoisomerase I-DNA covalent complexes. In contrast, normal mammary epithelial cells show no additive detriment from the combination, underscoring the tumor-context specificity of this synthetic lethal interaction . Compared to Tdp1 inhibition alone, the combination achieves a 25-percentage-point improvement in antiproliferative effect.

camptothecin sensitization combination therapy DNA damage breast cancer

Functional Equivalence to Tdp1 Genetic Knockout: Target Engagement Confirmation

CD00509 treatment (10 µM) of wild-type murine embryonic fibroblasts (MEFs) increases their sensitivity to camptothecin to a degree comparable to that observed in Tdp1(-/-) knockout MEFs [1]. This functional equivalence to genetic ablation provides strong evidence of on-target Tdp1 inhibition in a cellular context. In contrast, treatment of Tdp1(-/-) MEFs with CD00509 produced no additional sensitization, confirming that the compound's cellular effects are mediated specifically through Tdp1 inhibition rather than off-target pathways [2]. This level of target validation distinguishes CD00509 from Tdp1 inhibitors for which such genetic corroboration is absent.

target validation genetic knockout Tdp1 MEFs

Synergistic Cytotoxicity with PARP-1 Inhibition in MCF-7 Cells

Combined inhibition of Tdp1 (via CD00509) and PARP-1 (via rucaparib) produces synergistic cytotoxicity in MCF-7 breast cancer cells that exceeds the additive effects of either single-agent treatment . This observation aligns with the established functional collaboration between Tdp1 and PARP-1 in DNA single-strand break repair. Critically, this same combination does not produce additive cytotoxicity in control normal mammary epithelial cells, confirming the tumor-selective nature of the synthetic lethal interaction [1]. Compared to Tdp1 inhibition alone or PARP-1 inhibition alone, the combination achieves a greater-than-additive reduction in cell viability.

PARP-1 inhibition DNA repair synthetic lethality combination therapy

DMSO Solubility for In Vitro Assay Preparation: CD00509 Solubility Profile

CD00509 is soluble in DMSO at concentrations up to 12.5 mg/mL (56.25 mM) with ultrasonic assistance using freshly opened DMSO [1]. Alternative vendor specifications report DMSO solubility of 5 mg/mL (22.5 mM) [2]. This solubility range enables preparation of concentrated stock solutions suitable for in vitro enzymatic and cell-based assays at the biologically active concentration of 10 µM. Compared to poorly soluble Tdp1 inhibitors that require specialized solubilization protocols or limit achievable working concentrations, CD00509's DMSO solubility supports straightforward experimental workflow integration.

solubility DMSO in vitro assay compound handling

CD00509 (CAS 27430-18-8): Evidence-Backed Application Scenarios for Scientific Procurement


Investigating Synthetic Lethality Between Tdp1 Inhibition and Topoisomerase I Poisons in Breast Cancer Models

Procure CD00509 to evaluate Tdp1-dependent sensitization to camptothecin or clinical topoisomerase I inhibitors (e.g., irinotecan, topotecan) in breast cancer cell lines and patient-derived models. The established 25% additive reduction in MCF-7 cell proliferation (10 µM CD00509 + camptothecin) provides a quantitative benchmark for replicating this synthetic lethal interaction [1]. The functional equivalence of CD00509 to Tdp1 genetic knockout enables chemical-genetic validation of target engagement without permanent genomic modification [2].

Dual DNA Repair Pathway Inhibition Studies Combining Tdp1 and PARP-1 Blockade

Employ CD00509 in combination with PARP-1 inhibitors (e.g., rucaparib, olaparib) to interrogate the functional collaboration between Tdp1-mediated and PARP-1-mediated DNA single-strand break repair. The demonstrated synergistic cytotoxicity in MCF-7 cells—with no additive toxicity to normal mammary epithelial cells—supports investigation of this dual-inhibition strategy as a tumor-selective approach . This application is particularly relevant for cancers with intact homologous recombination but elevated Tdp1 expression [3].

Chemical Biology Validation of Tdp1 as a Therapeutic Target Using Small-Molecule Inhibition

Utilize CD00509 as a pharmacological tool to temporally control Tdp1 activity in cell culture models, complementing or substituting for siRNA/shRNA knockdown or CRISPR knockout approaches. The compound's demonstrated specificity—producing no additional sensitization in Tdp1(-/-) MEFs—confirms that observed phenotypes are on-target effects rather than off-target liabilities [2]. This application is valuable for target validation studies where temporal resolution of pathway inhibition is required.

High-Throughput Screening for Compounds That Modulate Tdp1-Dependent DNA Damage Response

Incorporate CD00509 as a reference Tdp1 inhibitor in high-content screening assays measuring γ-H2AX foci formation as a readout of DNA double-strand breaks. CD00509 increases γ-H2AX foci in MCF-7 cells at 10 µM, providing a positive control for DNA damage induction via Tdp1 inhibition . Its DMSO solubility (≥5 mg/mL) and defined IC50 of 0.71 µM enable reliable preparation of assay-ready plates for screening campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD00509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.